LC-MS/MS Quantification: Deuterated vs. Unlabeled Internal Standard Differentiation
In a validated LC-MS/MS method for Tadalafil quantification in human plasma, cis-Tadalafil-d3 was employed as the deuterated internal standard, demonstrating a distinct MRM transition at m/z 393.1 → 271.2 compared to unlabeled Tadalafil at m/z 390.3 → 268.2 [1]. This isotopic differentiation enabled precise compensation for matrix effects and extraction variability, achieving intra-batch and inter-batch precision ≤3.7% and accuracy of 97.8% to 104.1% across five concentration levels, with analyte recovery from spiked plasma ranging from 98.95% to 100.61% [1].
| Evidence Dimension | MRM transition (precursor → product ion) |
|---|---|
| Target Compound Data | m/z 393.1 → 271.2 |
| Comparator Or Baseline | Unlabeled Tadalafil: m/z 390.3 → 268.2 |
| Quantified Difference | Mass shift of +3 Da in precursor ion and +3 Da in product ion |
| Conditions | Triple quadrupole MS with ESI positive mode; Synergi Hydro-RP C18 column (100 mm × 4.6 mm, 4 μm); mobile phase methanol:10 mM ammonium formate pH 4.0 (90:10, v/v); flow rate 0.9 mL/min |
Why This Matters
This quantifiable mass differentiation enables unambiguous signal resolution in complex biological matrices, which is essential for regulatory-compliant bioequivalence studies where unlabeled internal standards would produce overlapping signals.
- [1] Bhadoriya A, Dasandi B, Parmar D, et al. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. J Pharm Anal. 2018;8(4):271-276. View Source
